molecular formula C27H25N5O2S B2376628 N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-44-0

N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2376628
CAS No.: 1111151-44-0
M. Wt: 483.59
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Description

“N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide” is a complex organic compound that features a triazoloquinazoline core, a phenethyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide” can be approached through multi-step organic synthesis. A possible route involves:

    Formation of the Triazoloquinazoline Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Introduction of the Phenethyl Group: This step can involve alkylation reactions using phenethyl halides.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Materials Science: Its structural features may allow it to be used in the design of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemistry: It can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Potential use in the production of polymers or other advanced materials.

Mechanism of Action

The mechanism by which “N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include binding to active sites or allosteric sites, altering the conformation and function of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide: can be compared with other triazoloquinazoline derivatives, which may have similar core structures but different substituents.

    Thioacetamide Derivatives: Compounds with similar thioacetamide groups but different aromatic or heterocyclic cores.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique biological activity or material properties not found in other similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-18-14-19(2)16-21(15-18)28-24(33)17-35-27-30-29-26-31(13-12-20-8-4-3-5-9-20)25(34)22-10-6-7-11-23(22)32(26)27/h3-11,14-16H,12-13,17H2,1-2H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODKXOUVVISFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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